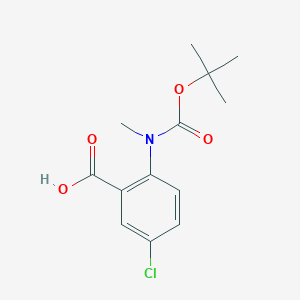
2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid
Vue d'ensemble
Description
“2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid” is a derivative of DAP, which is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . It is a monoprotected derivative of DAP .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield of the synthesis process is reported to be 95% . The synthesis process involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques. The compound has a molecular weight of 242 . The 1H-NMR and 13C-NMR spectra provide detailed information about the structure of the compound . The crystal structure of a related compound has been determined, providing further insights into the structure of this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The tert-butyloxycarbonyl (Boc) group is used as a protecting group in these reactions . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques. The compound has a molecular weight of 242 . The 1H-NMR and 13C-NMR spectra provide detailed information about the structure of the compound .Applications De Recherche Scientifique
Quantitative Analysis of tert-Butyloxycarbonyl Group
S. Ehrlich-Rogozinski demonstrated a method for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, showcasing its importance in peptide synthesis and modification processes (Ehrlich-Rogozinski, 1974).
Synthesis of Key Amino Acid Fragments
Efforts towards synthesizing microsporin B highlighted the preparation of unusual amino acid residues as key fragments, utilizing tert-butoxycarbonyl protection to enable further peptide synthesis (Swaroop et al., 2014).
Polymorphism in Protected Dipeptides
Research on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester explored polymorphic forms and their implications for peptide structure, indicating the compound's utility in understanding peptide conformational behavior (Gebreslasie et al., 2011).
Amino Acid-Based Polyacetylenes
A study by Guangzheng Gao et al. focused on synthesizing and polymerizing novel amino acid-derived acetylene monomers, showcasing the tert-butoxycarbonyl group's role in developing new polymeric materials with unique properties (Gao et al., 2003).
Novel Tert-Butoxycarbonylation Reagent
Yukako Saito et al. introduced a new tert-butoxycarbonylation reagent for chemoselective protection of amines, phenols, and carboxylic acids, further expanding the toolkit available for organic synthesis and modification of bioactive molecules (Saito et al., 2006).
Propriétés
IUPAC Name |
5-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-6-5-8(14)7-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSUEKNXBQVILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654381 | |
| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid | |
CAS RN |
886362-04-5 | |
| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




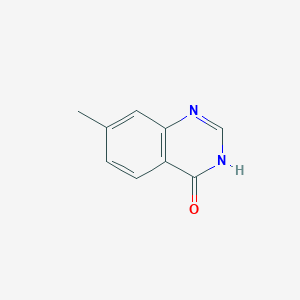

![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile](/img/structure/B1436577.png)
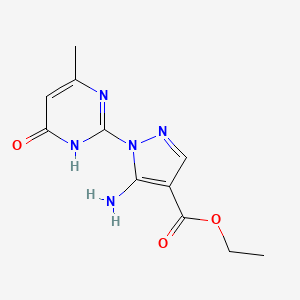

![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1436583.png)

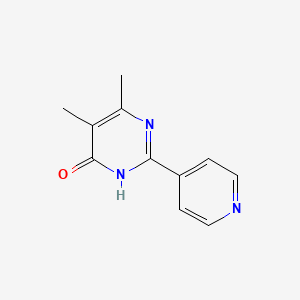

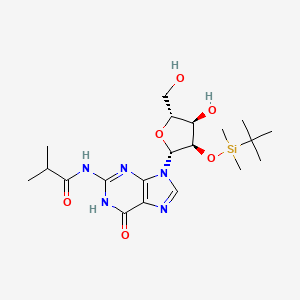
![2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436589.png)

![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436592.png)